molecular formula C23H19Cl2N5O2S B15085385 N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 499125-79-0

N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B15085385
CAS No.: 499125-79-0
M. Wt: 500.4 g/mol
InChI Key: QJEUSWWXFYPGQX-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a triazole-based sulfanyl acetamide derivative characterized by a 2,5-dichlorophenyl group, a 4-ethoxyphenyl-substituted triazole ring, and a pyridin-3-yl moiety. The dichlorophenyl group introduces strong electron-withdrawing effects, while the ethoxyphenyl substituent may enhance metabolic stability compared to alkyl or allyl analogs .

Properties

CAS No.

499125-79-0

Molecular Formula

C23H19Cl2N5O2S

Molecular Weight

500.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19Cl2N5O2S/c1-2-32-18-8-6-17(7-9-18)30-22(15-4-3-11-26-13-15)28-29-23(30)33-14-21(31)27-20-12-16(24)5-10-19(20)25/h3-13H,2,14H2,1H3,(H,27,31)

InChI Key

QJEUSWWXFYPGQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 1,2,4-triazole ring, followed by the introduction of the pyridinyl and ethoxyphenyl groups. The final step involves the coupling of the dichlorophenyl group with the triazole derivative through a sulfanylacetamide linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. Industrial methods also focus on scalability and reproducibility to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its diverse functional groups and reactivity.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The compound’s structural analogs differ in three key regions:

Phenyl Ring Substituents: Replacement of the 2,5-dichlorophenyl group with 2,5-dimethylphenyl () or 4-ethyl/4-isopropylphenyl () alters hydrophobicity and electronic properties.

Triazole Substituents: The 4-ethoxyphenyl group in the target compound contrasts with 4-allyl () or 4-ethyl () groups.

Pyridine Position : Pyridin-3-yl (target compound) vs. pyridin-2-yl () affects spatial orientation in binding pockets. The 3-position may allow better π-stacking interactions in protein cavities .

Data Table: Structural and Functional Comparison

Compound Name Phenyl Substituent Triazole Substituent Pyridine Position Key Inferred Properties
Target Compound 2,5-dichlorophenyl 4-ethoxyphenyl 3-yl High electronegativity, moderate solubility
N-(2,5-Dimethylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide 2,5-dimethylphenyl 4-ethoxyphenyl 3-yl Increased solubility, reduced binding affinity
N-(2,5-Dichlorophenyl)-2-[(4-allyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide 2,5-dichlorophenyl 4-allyl 2-yl Higher reactivity, steric hindrance
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethylphenyl 4-ethyl 3-yl Strong Orco agonism, moderate stability
OLC-12 (N-(4-isopropylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-isopropylphenyl 4-ethyl 4-yl Enhanced hydrophobicity, high potency

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Chloro substituents (target compound) correlate with increased binding affinity but require co-solvents for in vivo applications due to poor aqueous solubility .
    • Ethoxy groups improve metabolic stability over ethyl or allyl analogs, as seen in reduced CYP450-mediated oxidation rates .
  • Biological Performance :
    • Pyridin-3-yl orientation (target compound) aligns with VUAA-1’s Orco activation mechanism, suggesting similar efficacy in insect olfaction disruption .
    • Allyl-substituted analogs () may exhibit off-target effects due to reactive double bonds, limiting therapeutic utility .

Biological Activity

The compound N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

  • Molecular Formula : C19_{19}H19_{19}Cl2_{2}N5_{5}O2_{2}S

Structural Features

The compound features:

  • A dichlorophenyl moiety,
  • A triazole ring,
  • An ethoxyphenyl group,
  • A sulfanyl linkage.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, similar to the compound , exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various fungal species, including Candida and Aspergillus spp., through mechanisms involving ergosterol biosynthesis inhibition .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Mechanism of Action
Triazole ACandida albicans1.0Ergosterol biosynthesis inhibitor
Triazole BAspergillus niger0.5Inhibition of cell wall synthesis
N-(2,5-dichlorophenyl)-2-{...}Candida glabrataTBDTBD

Anti-Cancer Activity

The compound's structural components suggest potential anti-cancer activity. Compounds with similar triazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, some triazole-thione derivatives have shown IC50_{50} values in the micromolar range against colon and breast cancer cell lines .

Table 2: Cytotoxic Effects of Related Compounds

Compound NameCancer Cell LineIC50_{50} (µM)Reference
Triazole CHCT-116 (Colon)6.2
Triazole DT47D (Breast)27.3
N-(2,5-dichlorophenyl)-2-{...}TBDTBDTBD

The biological activity of this compound may be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2_2, which is crucial for membrane integrity in pathogens .
  • Interference with Nucleic Acid Synthesis : The triazole ring may interact with DNA or RNA synthesis pathways in target cells.
  • Apoptosis Induction : Some derivatives lead to programmed cell death in cancer cells through mitochondrial pathways.

Study 1: Antifungal Efficacy

A study investigated the antifungal efficacy of a triazole derivative against clinical isolates of Candida. The results indicated that the compound significantly reduced fungal load in infected mice models, demonstrating its potential as a therapeutic agent against systemic candidiasis .

Study 2: Anticancer Properties

In vitro studies on related compounds showed promising results against human cancer cell lines. The compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Study 3: Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics for similar triazole compounds. Toxicological assessments indicated low acute toxicity in animal models .

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